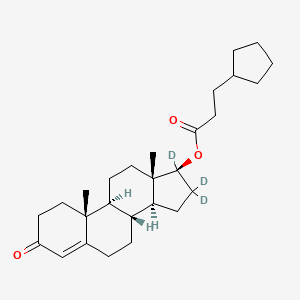
Testosterone Cypionate-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Testosterone Cypionate-d3 is a deuterated form of Testosterone Cypionate, a synthetic derivative of testosterone. Testosterone Cypionate is an androgen and anabolic steroid used primarily in the treatment of low testosterone levels in men. It is also used in hormone therapy for transgender men. The deuterated form, this compound, contains deuterium atoms, which are isotopes of hydrogen, making it useful in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Testosterone Cypionate-d3 is synthesized by esterifying testosterone with cyclopentylpropionic acid. The reaction typically involves the use of an acid catalyst and an organic solvent. The deuterated form is prepared by using deuterated reagents in the esterification process. The reaction conditions include maintaining a temperature range of 50-70°C and a reaction time of 6-8 hours.
Industrial Production Methods
Industrial production of this compound involves large-scale esterification reactions using deuterated cyclopentylpropionic acid. The process includes purification steps such as recrystallization and chromatography to ensure the final product’s purity. The compound is then formulated into oil-based injectables for medical use.
Chemical Reactions Analysis
Types of Reactions
Testosterone Cypionate-d3 undergoes various chemical reactions, including:
Oxidation: Conversion to 17-keto steroids.
Reduction: Formation of dihydrotestosterone.
Substitution: Ester hydrolysis to yield free testosterone.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Hydrochloric acid or sodium hydroxide in aqueous conditions.
Major Products Formed
Oxidation: 17-keto steroids.
Reduction: Dihydrotestosterone.
Substitution: Free testosterone and cyclopentylpropionic acid.
Scientific Research Applications
Testosterone Cypionate-d3 is used in various scientific research applications, including:
Chemistry: Studying the metabolic pathways of testosterone and its derivatives.
Biology: Investigating the role of testosterone in cellular processes and gene expression.
Medicine: Developing new treatments for hypogonadism and other testosterone-related disorders.
Industry: Producing stable isotopes for use in mass spectrometry and other analytical techniques.
Mechanism of Action
Testosterone Cypionate-d3 exerts its effects by binding to androgen receptors in target tissues. Once bound, it is converted to dihydrotestosterone or estradiol, which then interact with specific cellular receptors to regulate gene expression. This leads to the development of male secondary sexual characteristics, increased muscle mass, and other physiological effects.
Comparison with Similar Compounds
Similar Compounds
Testosterone Enanthate: Another esterified form of testosterone with a shorter half-life.
Testosterone Propionate: A fast-acting ester with a shorter duration of action.
Testosterone Undecanoate: A long-acting ester with a prolonged release profile.
Uniqueness
Testosterone Cypionate-d3 is unique due to its deuterated form, which provides enhanced stability and allows for precise tracking in metabolic studies. Its longer half-life compared to other testosterone esters makes it a preferred choice for hormone replacement therapy.
Properties
CAS No. |
876054-56-7 |
|---|---|
Molecular Formula |
C27H40O3 |
Molecular Weight |
415.6 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-16,16,17-trideuterio-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-17-yl] 3-cyclopentylpropanoate |
InChI |
InChI=1S/C27H40O3/c1-26-15-13-20(28)17-19(26)8-9-21-22-10-11-24(27(22,2)16-14-23(21)26)30-25(29)12-7-18-5-3-4-6-18/h17-18,21-24H,3-16H2,1-2H3/t21-,22-,23-,24-,26-,27-/m0/s1/i11D2,24D |
InChI Key |
HPFVBGJFAYZEBE-YXZXQLRDSA-N |
Isomeric SMILES |
[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=CC(=O)CC[C@]34C)C)OC(=O)CCC5CCCC5 |
Canonical SMILES |
CC12CCC3C(C1CCC2OC(=O)CCC4CCCC4)CCC5=CC(=O)CCC35C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


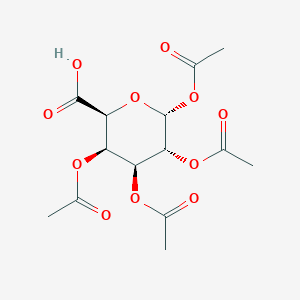
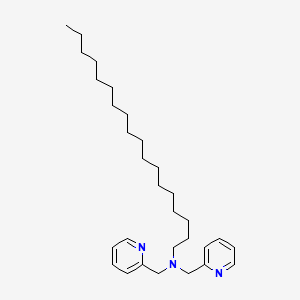
![2-Perfluorodecyl-[1,2-13C2]-ethanoic Acid](/img/structure/B13409189.png)
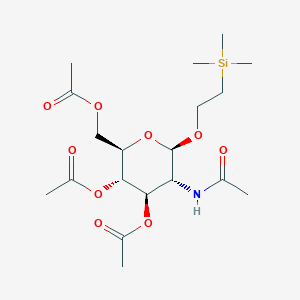
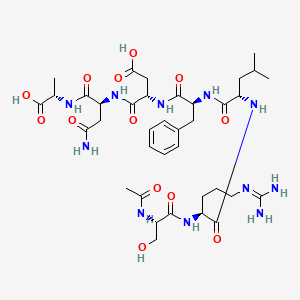
![N-[(3R,6S,9S,11R,15S,18S,20R,21S,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxypropyl]-21-(aminomethylamino)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,26-dimethyl-5,8,14,17,23-pentaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B13409220.png)
![(2S,3S)-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid with (1R)-1-(3-Aminopropyl)-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarbonitrile (Mixture)](/img/structure/B13409229.png)
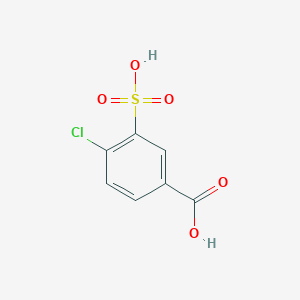
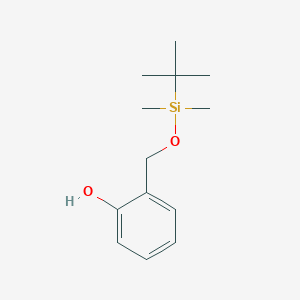
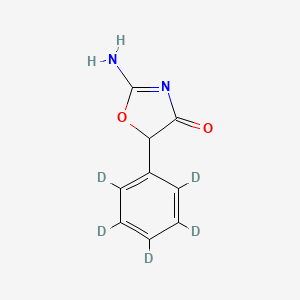

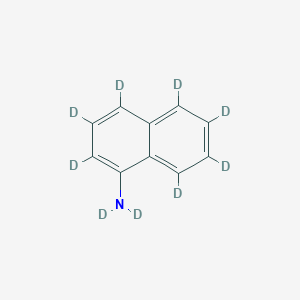
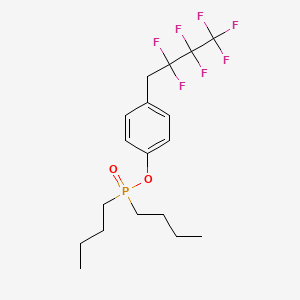
![Tetrasodium 4-amino-6-[[2,5-dimethoxy-4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]-5-hydroxy-3-[[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate](/img/structure/B13409264.png)
